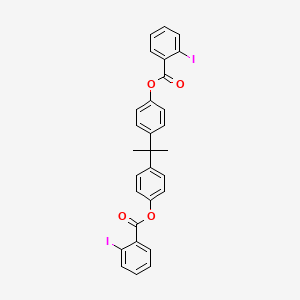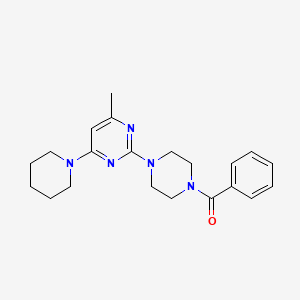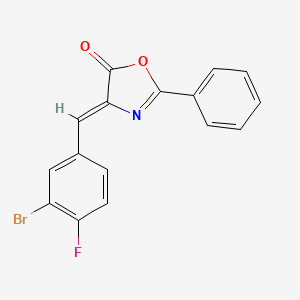![molecular formula C29H18Cl2N2O B5155493 N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine](/img/structure/B5155493.png)
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine, also known as Acrinol, is a synthetic compound with a molecular weight of 467.92 g/mol. It is an acridine derivative that has been extensively studied for its potential use in scientific research. In
Mecanismo De Acción
The mechanism of action of N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine is not fully understood. However, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest. It has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine in lab experiments is its ability to selectively target cancer cells. This makes it a potentially useful therapeutic agent for cancer treatment. However, one limitation is that it can be toxic to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to explore its use as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies could be conducted to optimize its synthesis method and improve its purity and yield. Finally, more research could be conducted to better understand its mechanism of action and identify potential targets for its use in cancer treatment.
Métodos De Síntesis
The synthesis of N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine involves the reaction of 3-chloro-4-nitrophenol with 1-chloro-2-naphthol in the presence of ammonium acetate and copper powder. The resulting product is then reacted with acridine in the presence of potassium carbonate and dimethylformamide to yield N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine. This synthesis method has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine has been extensively studied for its potential use in scientific research. It has been shown to have antitumor, antifungal, and antibacterial properties. It has also been used as a fluorescent probe for DNA and RNA detection. Furthermore, it has been studied as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]acridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18Cl2N2O/c30-23-17-19(14-16-26(23)34-27-15-13-18-7-1-2-8-20(18)28(27)31)32-29-21-9-3-5-11-24(21)33-25-12-6-4-10-22(25)29/h1-17H,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRSGTFBMMJIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)NC4=C5C=CC=CC5=NC6=CC=CC=C64)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]acridin-9-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)
![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)
![N-{4-[6-(1-naphthoylamino)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-1-naphthamide](/img/structure/B5155434.png)


![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)

![1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5155460.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide](/img/structure/B5155470.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methyl-2-pyrazinyl)methyl]propanamide](/img/structure/B5155495.png)

![3-chloro-N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5155508.png)